molecular formula C14H17N3O2 B3057353 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- CAS No. 79604-93-6

2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-

Cat. No.: B3057353
CAS No.: 79604-93-6
M. Wt: 259.3 g/mol
InChI Key: MOIMPUQANPQHJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined through various methods such as X-ray crystallography. Unfortunately, the specific molecular structure analysis for “2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-” is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving “2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-” are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include aspects like melting point, boiling point, density, and molecular formula. Unfortunately, the specific physical and chemical properties for “2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-” are not available in the retrieved data .

Safety and Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the specific safety and hazards information for “2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-” is not available in the retrieved data .

Biochemical Analysis

Biochemical Properties

2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate .

Cellular Effects

The effects of 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered gene expression and changes in cellular functions. The compound’s ability to interact with DNA and RNA also suggests potential roles in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular functions, including prolonged activation or inhibition of certain pathways .

Dosage Effects in Animal Models

The effects of 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Properties

IUPAC Name

7-(diethylamino)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-17(4-2)10-6-5-9-7-11(13(15)18)14(16)19-12(9)8-10/h5-8,16H,3-4H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIMPUQANPQHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327913
Record name 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79604-93-6
Record name 7-(Diethylamino)-2-imino-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79604-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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